molecular formula C22H18ClF3N4O3 B11239447 2-[5-(acetylamino)-3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl]-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide

2-[5-(acetylamino)-3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl]-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide

Cat. No.: B11239447
M. Wt: 478.8 g/mol
InChI Key: XMWNTPHOVGVAKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[5-(acetylamino)-3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl]-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a pyridazinone core, which is known for its diverse biological activities, and a trifluoromethyl group, which enhances its chemical stability and bioavailability.

Preparation Methods

The synthesis of 2-[5-(acetylamino)-3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl]-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide involves multiple steps, including the formation of the pyridazinone core and the introduction of the trifluoromethyl group. Common synthetic routes include:

Chemical Reactions Analysis

2-[5-(acetylamino)-3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl]-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide undergoes various chemical reactions, including:

Scientific Research Applications

This compound has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-[5-(acetylamino)-3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl]-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances its binding affinity to target proteins, while the pyridazinone core interacts with various enzymes and receptors, modulating their activity and leading to the desired biological effects .

Comparison with Similar Compounds

Compared to other similar compounds, 2-[5-(acetylamino)-3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl]-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide stands out due to its unique combination of a pyridazinone core and a trifluoromethyl group. Similar compounds include:

Properties

Molecular Formula

C22H18ClF3N4O3

Molecular Weight

478.8 g/mol

IUPAC Name

2-[5-acetamido-3-(4-methylphenyl)-6-oxopyridazin-1-yl]-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide

InChI

InChI=1S/C22H18ClF3N4O3/c1-12-3-5-14(6-4-12)17-10-19(27-13(2)31)21(33)30(29-17)11-20(32)28-18-9-15(22(24,25)26)7-8-16(18)23/h3-10H,11H2,1-2H3,(H,27,31)(H,28,32)

InChI Key

XMWNTPHOVGVAKY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NN(C(=O)C(=C2)NC(=O)C)CC(=O)NC3=C(C=CC(=C3)C(F)(F)F)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.